molecular formula C20H35N3O3 B12923758 N-Tetradecanoyl-L-histidine CAS No. 16804-63-0

N-Tetradecanoyl-L-histidine

Cat. No.: B12923758
CAS No.: 16804-63-0
M. Wt: 365.5 g/mol
InChI Key: OFYZXDHFDCJNGQ-SFHVURJKSA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is a complex organic compound featuring an imidazole ring, a tetradecanamide chain, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The tetradecanamide chain and propanoic acid moiety can also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Histidine: An amino acid containing an imidazole ring, similar in structure but with different functional groups.

    Imidazolones: Oxidized derivatives of imidazole with a carbonyl group.

Uniqueness

(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is unique due to its combination of an imidazole ring, a long tetradecanamide chain, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .

Properties

CAS No.

16804-63-0

Molecular Formula

C20H35N3O3

Molecular Weight

365.5 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(tetradecanoylamino)propanoic acid

InChI

InChI=1S/C20H35N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)23-18(20(25)26)14-17-15-21-16-22-17/h15-16,18H,2-14H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t18-/m0/s1

InChI Key

OFYZXDHFDCJNGQ-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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